![molecular formula C7H8N6OS B12917734 5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-53-6](/img/structure/B12917734.png)
5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that contains both pyrimidine and thiadiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with methylating agents under acidic or basic conditions.
Coupling with Pyrimidine Derivatives: The thiadiazole intermediate is then coupled with a pyrimidine derivative, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could target the thiadiazole ring or the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts and solvents like DMF or DMSO.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with thiadiazole and pyrimidine rings are often explored as catalysts in organic reactions.
Material Science: These compounds can be used in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibitors: It could act as an inhibitor for specific enzymes, useful in treating various diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action would depend on the specific application but generally involves interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking or blocking natural ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-Amino-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)pyrimidine
- **5-Amino-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)thiazole
Uniqueness
The presence of both pyrimidine and thiadiazole rings in 5-Amino-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)pyrimidin-4(1H)-one may confer unique properties such as enhanced biological activity or stability compared to similar compounds.
Eigenschaften
CAS-Nummer |
77961-53-6 |
|---|---|
Molekularformel |
C7H8N6OS |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
5-amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8N6OS/c1-3-12-13-7(15-3)11-6-9-2-4(8)5(14)10-6/h2H,8H2,1H3,(H2,9,10,11,13,14) |
InChI-Schlüssel |
MSSWMSWEOZQVOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)NC2=NC=C(C(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


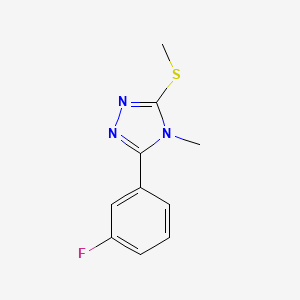
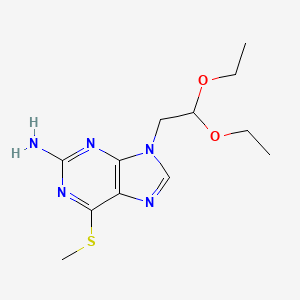

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one](/img/structure/B12917674.png)

![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)
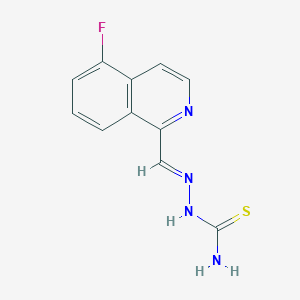

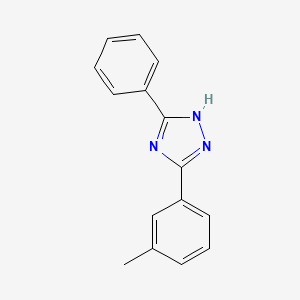
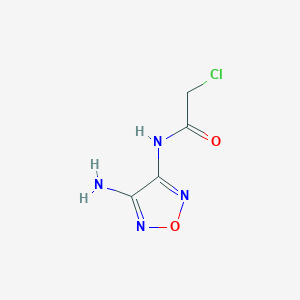
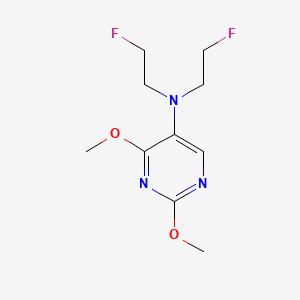
![Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B12917707.png)
![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)
![3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917731.png)
